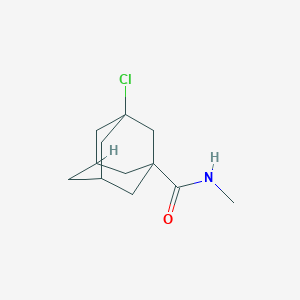
3-chloro-N-methyladamantane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-methyladamantane-1-carboxamide is a chemical compound that belongs to the adamantane family. It is also known as amantadine or Symmetrel. This compound has been widely used in scientific research for its unique properties and potential applications in various fields.
作用機序
The mechanism of action of 3-chloro-N-methyladamantane-1-carboxamide is not fully understood. However, it is believed to inhibit the replication of viruses by interfering with the viral uncoating process. This compound has also been shown to inhibit the activity of the M2 ion channel of the influenza A virus.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which can lead to an improvement in mood and cognitive function. This compound has also been shown to have antiparkinsonian effects, as it can increase the activity of dopamine in the brain.
実験室実験の利点と制限
One of the main advantages of using 3-chloro-N-methyladamantane-1-carboxamide in lab experiments is its unique properties and potential applications. This compound has been shown to be effective against a variety of viruses, making it a valuable tool for virology research. However, one of the limitations of using this compound is its potential toxicity. It can cause adverse effects, such as nausea, vomiting, and seizures, at high doses.
将来の方向性
There are many future directions for research on 3-chloro-N-methyladamantane-1-carboxamide. One of the most important areas of research is the development of new antiviral therapies based on this compound. It has also been suggested that this compound may have potential applications in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Further research is needed to fully understand the potential applications of this compound in these areas.
Conclusion:
In conclusion, this compound is a unique chemical compound that has many potential applications in scientific research. Its unique properties and potential applications make it a valuable tool for virology research and other areas of research. Further research is needed to fully understand the potential applications of this compound in various fields.
合成法
The synthesis of 3-chloro-N-methyladamantane-1-carboxamide is a multistep process that involves the reaction of adamantane with various reagents. One of the most commonly used methods for synthesizing this compound is the reaction of 1-adamantanecarboxylic acid with thionyl chloride to form 1-chloroadamantane. The resulting compound is then reacted with methylamine to form this compound.
科学的研究の応用
3-chloro-N-methyladamantane-1-carboxamide has been widely used in scientific research for its unique properties and potential applications. One of the most important applications of this compound is in the field of virology. It has been shown to be effective against a variety of viruses, including influenza A virus, human immunodeficiency virus (HIV), and hepatitis C virus (HCV).
特性
IUPAC Name |
3-chloro-N-methyladamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO/c1-14-10(15)11-3-8-2-9(4-11)6-12(13,5-8)7-11/h8-9H,2-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDPKFRFXHFGEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C12CC3CC(C1)CC(C3)(C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

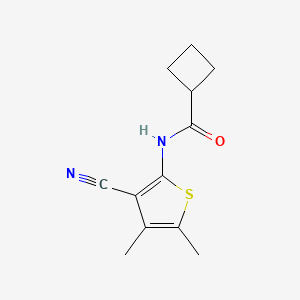

![2-[Methyl-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]amino]acetic acid](/img/structure/B7558372.png)

![[2-(Cyclohexylmethylamino)-2-oxoethyl] 4-[[(3-chloro-4-fluorophenyl)sulfonylamino]methyl]benzoate](/img/structure/B7558379.png)
![[2-(Furan-2-yl)quinolin-4-yl]-morpholin-4-ylmethanone](/img/structure/B7558387.png)

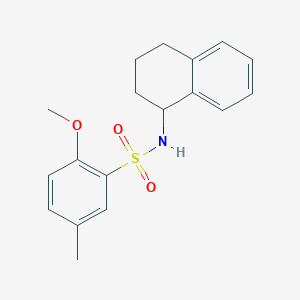
![N-[1-(3-bromophenyl)ethyl]methanesulfonamide](/img/structure/B7558403.png)
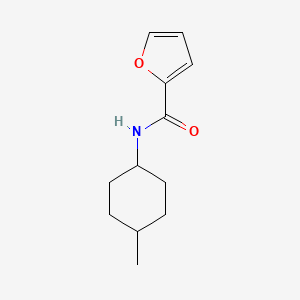
![N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7558413.png)

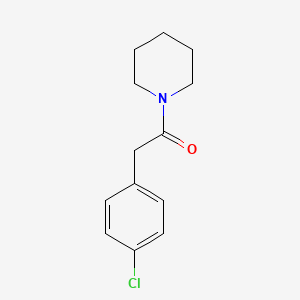
![N-{2-[2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-oxoquinazolin-3(4H)-yl]ethyl}acetamide](/img/structure/B7558430.png)